1,3-Propane-D6-diamine 2hcl

Description

BenchChem offers high-quality 1,3-Propane-D6-diamine 2hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propane-D6-diamine 2hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2,2D2,3D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOCSVGEQMCOGE-HRTLFCCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

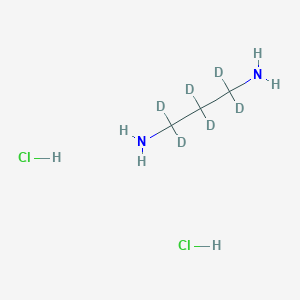

C(CN)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and purification of deuterated diaminopropane

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds are critical tools in modern pharmaceutical research and development, offering pathways to modulate metabolic profiles, enhance pharmacokinetic properties, and serve as internal standards for quantitative analysis.[1][2][3][4] Among these, deuterated polyamines like 1,3-diaminopropane are of significant interest due to their roles in cellular processes and as building blocks in complex molecule synthesis.[5] This guide provides a comprehensive overview of the primary strategies for the , grounded in established chemical principles and field-proven methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and offer detailed characterization and purification workflows to ensure high isotopic purity and chemical integrity.

The Strategic Imperative for Deuteration in Drug Discovery

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a subtle molecular modification that can yield profound benefits in drug development. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the origin of the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond.[2]

Strategically placing deuterium atoms at sites of metabolic vulnerability can slow down enzymatic degradation, primarily by Cytochrome P450 enzymes.[3][6] This can lead to several desirable outcomes:

-

Improved Metabolic Stability: A longer drug half-life may allow for reduced dosing frequency.[4][6]

-

Enhanced Safety Profile: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[3][6]

-

Increased Selectivity: By preventing the formation of non-selective metabolites, deuteration can help maintain a drug's selectivity for its intended target.[4][6]

Deuterated molecules, including diaminopropanes, are also indispensable as internal standards in mass spectrometry-based quantitative assays due to their chemical similarity to the analyte and distinct mass difference.[1][7][8]

Synthetic Pathways to Deuterated Diaminopropane

The synthesis of deuterated 1,3-diaminopropane can be approached through two primary strategies: direct isotopic exchange on the parent molecule or de novo synthesis from deuterated precursors. The choice of method depends on the desired level and position of deuteration, cost, and available starting materials.

Strategy 1: Catalytic Hydrogen Isotope Exchange (HIE)

Hydrogen Isotope Exchange (HIE) is a powerful technique for late-stage deuteration, where a non-deuterated substrate is treated with a deuterium source in the presence of a catalyst.[2] For 1,3-diaminopropane, this method is particularly effective for exchanging the protons on the carbon atoms adjacent (alpha) to the amine groups.

Mechanism and Rationale: Transition metal catalysts, such as Palladium (Pd) or Ruthenium (Ru), are highly effective for facilitating H-D exchange.[9] The reaction typically uses heavy water (D₂O) as an inexpensive and readily available deuterium source.[9][10] The catalyst activates the C-H bonds, allowing for reversible exchange with deuterium from the solvent. Driving the reaction towards high deuterium incorporation often requires using a large excess of the deuterium source.[10]

Workflow for Hydrogen Isotope Exchange:

Caption: General workflow for H-D exchange deuteration.

Strategy 2: De Novo Synthesis via Reductive Amination

Building the deuterated molecule from smaller, deuterated fragments offers precise control over the location of deuterium incorporation. The standard industrial synthesis of 1,3-diaminopropane involves the hydrogenation of aminopropionitrile, which is formed from acrylonitrile and ammonia.[5][11] This pathway can be adapted for deuteration.

Mechanism and Rationale: This approach involves the catalytic reduction of a dinitrile precursor (e.g., malononitrile) or an aminonitrile precursor using a deuterium source. The most common method is catalytic deuteration using deuterium gas (D₂) with a metal catalyst like Nickel (Ni) or Cobalt (Co).[11] Alternatively, deuterated metal hydrides like lithium aluminum deuteride (LiAlD₄) can be used, though this is often a more expensive option.[9]

Starting with malononitrile (NC-CH₂-CN), the central methylene protons are acidic and can be exchanged for deuterium under basic conditions using D₂O prior to reduction. Subsequent reduction of the dinitrile groups with a standard hydrogen source (e.g., H₂) would yield 1,3-diaminopropane-2,2-d₂. For full deuteration of the carbon backbone, a deuterated reducing agent is required.

Workflow for Reductive Amination Synthesis:

Caption: De Novo synthesis via reductive deuteration.

| Parameter | Hydrogen Isotope Exchange (HIE) | De Novo Synthesis (Reductive Amination) |

| Starting Material | 1,3-Diaminopropane | Acrylonitrile, Malononitrile |

| Deuterium Source | D₂O (cost-effective) | D₂ gas, LiAlD₄ (can be expensive) |

| Selectivity | Less selective; typically α-protons | Highly selective based on precursor |

| Deuterium Incorporation | High, but may be incomplete | High, often near-quantitative at target sites |

| Primary Advantage | Late-stage functionalization | Precise control of deuterium placement |

| Primary Disadvantage | Potential for incomplete or scrambled labeling | Requires multi-step synthesis |

Purification of Deuterated Diaminopropane

Regardless of the synthetic route, purification is a critical step to remove unreacted starting materials, catalysts, byproducts, and residual protio-species. The polar, basic nature of diaminopropane necessitates specific purification strategies.

Fractional Distillation

1,3-Diaminopropane is a liquid with a boiling point of approximately 136 °C. Fractional distillation under atmospheric or reduced pressure is a primary method for removing non-volatile impurities (like catalysts) and separating it from solvents or byproducts with significantly different boiling points. While the boiling point of the deuterated analogue is slightly higher than the protio version (D₂O boils at 101.4 °C vs. H₂O at 100.0 °C), separating isotopologues by distillation is challenging and typically reserved for specialized isotopic enrichment processes.[12][13]

Chemical Purification via Complexation or Salt Formation

A highly effective method for separating amines from neutral organic compounds involves leveraging their basicity.

-

Acid-Base Extraction: Washing an organic solution of the crude product with dilute acid (e.g., HCl) will protonate the diaminopropane, transferring it to the aqueous phase as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

-

Complexation with Metal Salts: Polyamines are excellent ligands for metal ions. Washing a crude mixture with an aqueous solution of copper(II) sulfate (CuSO₄) can effectively remove 1,3-diaminopropane by forming a water-soluble copper-amine complex.[14] This is particularly useful when the desired product is a non-coordinating species. Care must be taken as this method may not be suitable if the target deuterated compound can also complex with the metal ion.[14]

-

Crystallization of Salts: The hydrochloride or dihydrochloride salt of 1,3-diaminopropane can be formed by treating a solution of the amine (e.g., in isopropanol or ether) with HCl. The resulting salt often has good crystallinity and can be purified by recrystallization, effectively removing soluble impurities. The free base is then regenerated by treatment with a strong base.

Chromatographic Methods

For high-purity applications, chromatography is indispensable.

-

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and optimizing purification conditions.[15] For a basic compound like diaminopropane, a silica gel plate with a polar, often basic, mobile phase (e.g., Dichloromethane:Methanol:Ammonia) is effective.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for both analysis and purification of polyamines.[16] Derivatization of the amines (e.g., with benzoyl chloride) may be required to achieve good separation and detection.[16] For purification, a preparative scale reverse-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent can be used.[8]

Purification and Characterization Workflow:

Caption: Integrated workflow for purification and quality control.

Experimental Protocols

Protocol: Synthesis of 1,3-Diaminopropane-1,1,3,3-d₄ via Catalytic Deuteration

This protocol adapts the standard hydrogenation of 3-aminopropionitrile.

Materials:

-

3-Aminopropionitrile

-

Raney Nickel (or Cobalt) catalyst, slurry in water

-

Deuterium gas (D₂)

-

Ethanol (anhydrous)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In the autoclave, add Raney Nickel catalyst (approx. 5-10% by weight of the substrate) under a stream of inert gas (Argon or Nitrogen). Wash the catalyst with anhydrous ethanol three times to remove water.

-

Charging the Reactor: Add a solution of 3-aminopropionitrile in anhydrous ethanol to the autoclave.

-

Deuteration: Seal the reactor. Purge the system with nitrogen gas, then with deuterium gas. Pressurize the reactor with D₂ gas to the desired pressure (e.g., 50-100 bar).

-

Reaction: Begin stirring and heat the reactor to 60-100 °C. Monitor the reaction progress by observing the pressure drop of D₂ gas.[11] The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess D₂ gas. Purge with nitrogen.

-

Isolation: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

-

Concentration: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude deuterated 1,3-diaminopropane.

Protocol: Purification via Dihydrochloride Salt Formation

Materials:

-

Crude deuterated 1,3-diaminopropane

-

Isopropanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolution: Dissolve the crude deuterated 1,3-diaminopropane in anhydrous isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2 equivalents) of concentrated HCl dropwise with vigorous stirring. Alternatively, bubble dry HCl gas through the solution. A white precipitate of the dihydrochloride salt will form.

-

Crystallization: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Add anhydrous diethyl ether to further decrease the solubility of the salt and promote precipitation.

-

Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any soluble impurities.

-

Drying: Dry the purified 1,3-diaminopropane-dₓ dihydrochloride salt under vacuum.

-

(Optional) Regeneration of Free Base: To recover the free amine, dissolve the salt in a minimal amount of water, cool in an ice bath, and add an excess of concentrated NaOH solution. Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure deuterated 1,3-diaminopropane.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the success of the synthesis and purification.[17]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the disappearance of signals at positions where deuterium has been incorporated. ²H NMR will show a signal for each magnetically non-equivalent deuterium atom, confirming its presence. ¹³C NMR can also be used to observe isotopic shifts.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the product, confirming the number of deuterium atoms incorporated. It is also the primary tool for assessing isotopic enrichment (e.g., %D) by analyzing the distribution of isotopologues.[17]

Conclusion

The synthesis of deuterated 1,3-diaminopropane is a tractable yet nuanced process that provides researchers with a valuable tool for advancing drug discovery and mechanistic studies. The choice between hydrogen isotope exchange and de novo synthesis depends on the specific requirements for isotopic purity and placement. Mastery of the purification techniques, particularly those leveraging the basicity of the amine functional groups, is paramount to achieving the high chemical and isotopic purity required for demanding applications. The protocols and workflows outlined in this guide provide a robust framework for the successful synthesis, purification, and characterization of these important labeled compounds.

References

-

Cho, H., Schäfer, C., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

-

Pegg, A. E., & Ragione, F. D. (2012). The synthesis of deuterium-labeled spermine, N1-acetylspermine and N1-acetylspermidine. PMC - NIH. [Link]

- US4158017A. (1979). Preparation of 1,3-diamino-2,2-dimethyl-propane.

- WO1997002231A1. (1997). Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.

-

Organic Syntheses Procedure. (n.d.). 2- to 9-decyn-1-ol. Organic Syntheses. [Link]

-

Gemo, A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications - Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Deuterium. Wikipedia. [Link]

-

Harman, W. D., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. [Link]

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Wikipedia. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]

- US5973205A. (1999). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.

-

Rowbotham, J. S., et al. (2023). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical Science (RSC Publishing). [Link]

-

ResearchGate. (2016). Polyamines determination by TLC and HPLC. ResearchGate. [Link]

-

ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. ResearchGate. [Link]

-

Wang, Y., et al. (2019). One-Pot Sequential Hydrogen Isotope Exchange/Reductive Deuteration for the Preparation of α,β-Deuterated Alcohols using Deuterium Oxide. ACS Publications - Organic Letters. [Link]

-

Chemistry LibreTexts. (2023). 10.3C: Deuterated Compounds. Chemistry LibreTexts. [Link]

-

Löser, C., et al. (1998). Oral administration of deuterium-labelled polyamines to sucking rat pups: luminal uptake, metabolic fate and effects on gastrointestinal maturation. PubMed. [Link]

-

Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

- WO2024133048A1. (2024). Method for preparing deuterated aromatic compounds.

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. [Link]

-

ResearchGate. (2014). Synthesis of novel deuterium labelled derivatives of N-alkylated polyamines. ResearchGate. [Link]

-

PubMed. (1987). Purification by affinity chromatography and characterization of porcine liver cytoplasmic polyamine oxidase. PubMed. [Link]

-

RosDok. (n.d.). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. [Link]

-

ResearchGate. (2018). Deuterium in Drug Discovery and Development. ResearchGate. [Link]

- US3216800A. (1965). Methods for producing deuterium by distillation of hydrogen.

-

Flores, H. E., & Galston, A. W. (1982). Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography. Oxford Academic. [Link]

-

Orsy, G., et al. (2023). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. NIH. [Link]

-

Reddy, G. V., et al. (2024). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. NIH. [Link]

-

Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Unibest. [Link]

-

PubMed. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Mladin, C., et al. (n.d.). Deuterium Depleted Water-New Studies About Isotopic Distillation Obtaining Process. ResearchGate. [Link]

-

ResearchGate. (2018). Isotope Purification of Gases Containing Deuterium and Tritium by the Method of the Phase Isotopic Exchange of Water. ResearchGate. [Link]

-

Wikipedia. (n.d.). Putrescine. Wikipedia. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 11. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide on the Safe Handling of 1,3-Diaminopropane-d6 Dihydrochloride

This guide provides comprehensive safety information and handling protocols for 1,3-diaminopropane-d6 dihydrochloride, tailored for researchers, scientists, and professionals in drug development. The information presented is synthesized from authoritative safety data sheets (SDS) of the analogous non-deuterated compound, 1,3-diaminopropane, and its dihydrochloride salt, in line with standard industry practice for isotopically labeled compounds.

A Note on Isotopic Labeling

Deuterium-labeled compounds, such as 1,3-diaminopropane-d6 dihydrochloride, are invaluable tools in pharmaceutical research, particularly in metabolic (DMPK) studies and as internal standards for mass spectrometry. The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, can slow down metabolic processes, potentially improving a drug's half-life or reducing toxic metabolite formation. For the purposes of laboratory safety and handling, the chemical hazards of a deuterated compound are considered identical to its non-deuterated counterpart. The core chemical reactivity, corrosivity, and toxicity are not significantly altered by isotopic substitution. Therefore, the safety protocols outlined below are based on the well-documented hazards of 1,3-diaminopropane and its dihydrochloride salt.

Section 1: Chemical Identification and Properties

1,3-Diaminopropane-d6 dihydrochloride is the deuterated form of 1,3-diaminopropane dihydrochloride. The parent compound, 1,3-diaminopropane, is a colorless liquid with a characteristic fishy, amine-like odor.[1] It is soluble in water and many polar organic solvents.[1] The dihydrochloride salt is typically a solid.

| Property | 1,3-Diaminopropane (Free Base) | 1,3-Diaminopropane Dihydrochloride |

| Synonyms | Trimethylenediamine, 1,3-Propanediamine | Trimethylenediamine Dihydrochloride |

| CAS Number | 109-76-2[1][2] | 10517-44-9[3] |

| Molecular Formula | C₃H₁₀N₂[1][2] | C₃H₁₂Cl₂N₂[3] |

| Molecular Weight | 74.12 g/mol [1][2] | 147.05 g/mol [3] |

| Appearance | Colorless liquid[1] | Solid |

| Boiling Point | 140 °C[2] | Not applicable |

| Melting Point | -12 °C[2] | Not available |

| Density | 0.888 g/mL at 25 °C[2] | Not available |

Section 2: Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS), 1,3-diaminopropane is classified as a hazardous substance with multiple risk factors.[4] The dihydrochloride salt is also classified as a dangerous good for transport.[3]

GHS Pictograms:

-

GHS02: Flame: Flammable liquid.[5]

-

GHS05: Corrosion: Causes severe skin burns and eye damage.[5]

-

GHS06: Skull and Crossbones: Fatal in contact with skin.[5]

-

GHS08: Health Hazard: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Signal Word: Danger[1]

Hazard Statements:

-

H317: May cause an allergic skin reaction.[5]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Precautionary Statements (Selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER/doctor.[5]

Section 3: Risk Assessment and Engineering Controls

A thorough risk assessment is paramount before handling 1,3-diaminopropane-d6 dihydrochloride. The primary hazards stem from its corrosive nature and high dermal toxicity.

Causality of Hazards: Amines are basic compounds that can cause severe tissue damage upon contact. The corrosivity of 1,3-diaminopropane can lead to severe skin burns and permanent eye damage.[8] Its high acute dermal toxicity means that even small amounts absorbed through the skin can be fatal.[8]

Engineering Controls: To mitigate these risks, the following engineering controls are mandatory:

-

Fume Hood: All handling of 1,3-diaminopropane-d6 dihydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.[6]

-

Ventilation: Use local and general exhaust ventilation to keep airborne concentrations low.[5]

-

Eyewash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are essential in case of accidental contact.[6]

Caption: Risk Assessment and Control Workflow for Hazardous Chemicals.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is crucial for the safe handling and storage of 1,3-diaminopropane-d6 dihydrochloride.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical splash-resistant safety goggles and a face shield.[6]

-

Skin Protection: A chemically resistant lab coat and disposable sleeves are required.[9]

-

Gloves: Use appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[9] It is recommended to use two pairs of gloves.[9] Change gloves immediately if they become contaminated.

Handling Protocol

-

Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is worn.

-

Dispensing: For solid dihydrochloride salt, carefully weigh the required amount in the fume hood. For the liquid free base, use a calibrated pipette. Avoid generating dust or aerosols.[6][7]

-

Solution Preparation: Add the compound to the solvent slowly. Be aware that reactions with acids are exothermic.[10]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory.[6][7]

Caption: Step-by-step safe handling workflow.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

-

Keep away from heat, sparks, and open flames.[5]

-

Store away from incompatible materials such as acids, oxidizing agents, and isocyanates.[10]

-

Due to the hygroscopic nature of many deuterated compounds, it is good practice to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[11][12]

Disposal

Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must ensure complete and accurate classification of the waste.

Section 5: Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

-

Spill:

-

Evacuate the area and restrict access.

-

If the spill is flammable, remove all ignition sources.[8]

-

For small spills, use an absorbent material to pick up the liquid.[9]

-

Place the contaminated absorbent in a sealed, vapor-tight plastic bag for disposal.[9]

-

Wash the spill area with soap and water.[9]

-

Do not re-enter the area until it has been verified as clean by a safety officer.[9]

-

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Caption: Emergency response flowchart for spills and personal exposure.

Section 6: Isotopic Labeling Considerations in Research

While the immediate safety hazards of 1,3-diaminopropane-d6 dihydrochloride are dictated by its chemical properties, the isotopic labeling is central to its scientific application.

-

Purity and Characterization: The isotopic enrichment and purity of deuterated compounds are critical for experimental success. These are typically verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15] Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

-

Kinetic Isotope Effect: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This is particularly relevant in drug metabolism studies, where deuteration can slow the breakdown of a drug, leading to a longer half-life.

-

Hygroscopicity: Deuterated compounds are often hygroscopic and can exchange deuterium with protons from atmospheric moisture.[12] Therefore, handling in a dry, inert atmosphere is recommended to maintain isotopic integrity.[11][12]

By understanding and implementing these safety protocols, researchers can confidently and safely utilize 1,3-diaminopropane-d6 dihydrochloride in their critical work, advancing the fields of science and drug development.

References

-

MetaSci Inc. (n.d.). Safety Data Sheet 1,3-Diaminopropane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 1,3-Diaminopropane. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

Sources

- 1. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. 1,3-ジアミノプロパン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. chemicalbook.com [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 1,3-DIAMINOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. AMINES, LIQUID, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. ckgas.com [ckgas.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. chromservis.eu [chromservis.eu]

- 15. resolvemass.ca [resolvemass.ca]

Precision Quantitative Proteomics: A Technical Guide to Metabolic Labeling with Deuterated Amines (D-SILAC)

Executive Summary: The Deuterium Paradigm

In the landscape of quantitative proteomics, Metabolic Labeling with Deuterated Amines —specifically the incorporation of deuterium-labeled amino acids (D-SILAC)—represents a high-precision alternative to traditional

This guide addresses the technical core of using deuterated amines (primarily L-Lysine-d4 and L-Leucine-d3 ) to track proteome dynamics. It specifically tackles the Deuterium Isotope Effect on reverse-phase chromatography—the critical variable that, if ignored, leads to quantification failure.

The Physicochemical Mechanism

The Labeling Principle

Unlike chemical labeling (e.g., TMT, Reductive Dimethylation) which tags proteins after extraction, metabolic labeling incorporates the isotopic tag during translation.[1] The cell utilizes the deuterated amine (amino acid) as a building block.

-

Tracer: L-Lysine-4,4,5,5-d4 (Lys-d4).

-

Target: All nascent polypeptides containing Lysine.

-

Mass Shift: +4.025 Da per Lysine residue.

The Deuterium Isotope Effect (The "Shift")

The defining technical challenge of deuterated labeling is the Chromatographic Retention Time (RT) Shift .

-

Mechanism: The C-D bond is shorter (approx. 0.005 Å) and less polarizable than the C-H bond. This reduces the effective molar volume and Van der Waals interactions of the molecule.

-

Result: Deuterated peptides are slightly less lipophilic than their hydrogen counterparts.

-

Observation: In Reverse-Phase Liquid Chromatography (RPLC), deuterated peptides elute earlier than non-deuterated peptides.[2]

-

Quantification Impact: Standard software expecting perfect co-elution (like in

C SILAC) will miss the heavy peak if the search window is too narrow.

Experimental Workflow: D-SILAC Protocol

This protocol is designed for mammalian cell culture (e.g., HeLa, HEK293) to measure protein turnover rates under drug treatment.

Phase 1: Reagent Preparation & Media Formulation

Critical Step: You must eliminate all sources of natural (light) amines. Standard FBS contains high levels of Lysine.

-

Dialyzed FBS: Use FBS dialyzed against 10 kDa cutoff membranes to remove free amino acids.

-

Deficient Media: Prepare DMEM or RPMI lacking L-Lysine and L-Arginine.

-

Reconstitution:

-

Light Media (Control): Add natural L-Lysine (73 mg/L for DMEM) and L-Arginine (42 mg/L).

-

Heavy Media (Label): Add L-Lysine-d4 (same molar concentration) and natural L-Arginine.

-

Note: Arginine is added to prevent metabolic conversion of Lysine to Arginine (though less common than Arg->Pro conversion, it stabilizes the amine pool).

-

Phase 2: Adaptation and Labeling

To ensure complete proteome labeling (steady-state), cells must undergo at least 5-6 cell divisions.

-

Seed Cells: Thaw cells directly into Light media.

-

Passage 1 (Adaptation): Split cells into Heavy media.

-

Passage 2-5 (Incorporation): Maintain cells in Heavy media.

-

QC Check: At Passage 5, lyse a small aliquot and run MS. Check a housekeeping protein (e.g., Actin). Heavy peptide intensity should be >97% of total.

-

Phase 3: Drug Treatment & Lysis (Pulse-Chase)

For drug development (e.g., PROTAC efficacy), we measure the disappearance of the heavy label or the appearance of the light label upon media switch.

-

Pulse: Cells fully labeled with Lys-d4.

-

Wash: PBS wash x3 to remove free heavy amines.

-

Chase: Switch to Light media + Drug (or Vehicle).

-

Harvest: Lyse cells at

hours. -

Digestion: Standard Trypsin digestion (cleaves C-terminal to Lys/Arg).

Visualization of Signaling & Workflow

The following diagram illustrates the comparative workflow between standard SILAC and the Deuterated approach, highlighting the critical chromatographic divergence.

Caption: Workflow of Deuterated SILAC showing the critical separation of Light and Heavy peaks during RPLC due to the deuterium isotope effect.

Data Analysis: Handling the Shift

Standard SILAC algorithms often fail with deuterated amines because they assume

The Quantitation Table

Comparison of Deuterated Amines vs. Traditional Isotopes.

| Parameter | Deuterated (D-SILAC) | Impact on Protocol | |

| Precursor | Lys-( | Lys-( | Deuterium is significantly cheaper. |

| Mass Shift | +8.01 Da | +4.02 Da | Ensure MS1 isolation window > 4 Da. |

| Chromatography | Co-elution | Early Elution | Heavy peak appears 2–10s before Light. |

| Peak Width | Identical | Heavy often sharper | Requires "Feature Matching" in software. |

| Hydrophobicity | Unchanged | Decreased | Critical: Enable "Re-quantify" or widen RT windows. |

Software Configuration (MaxQuant Example)

To process Lys-d4 data successfully:

-

Modifications: Add Lys4 as a heavy label.

-

Match Between Runs: Enable. This is crucial to bridge the RT gap.

-

Recalibration: Verify the "Mass recalibration" step does not discard the shifted peak as a different peptide.

-

RT Shift Tolerance: In advanced settings, allow for a "Match window" of at least 0.5–1.0 min to account for the deuterium shift.

Scientific Validation & Troubleshooting

The "Proline Conversion" Artifact

A common failure mode in amine labeling is the metabolic conversion of Arginine to Proline.

-

Symptom: You see satellite peaks in Proline-containing peptides.

-

Fix: Titrate L-Arginine concentration. Excess Arginine suppresses the de novo synthesis of Proline from Arginine.

Incomplete Incorporation

-

Symptom: Heavy channel intensity < 95% after 5 passages.

-

Root Cause: Undialyzed FBS leaking light amino acids or high autophagy rates recycling light amino acids.

-

Fix: Use 100% dialyzed FBS and ensure cells are in log-phase growth (not over-confluent) to maximize synthesis.

Distinguishing from Chemical Labeling

Do not confuse Metabolic Labeling with Reductive Dimethylation .

-

Metabolic:[1][3][4][5][6] Cells eat Lys-d4. Label is integral. Measures turnover.

-

Chemical:[1][5][7][8][9] Lysate is reacted with Formaldehyde-d2. Label is surface-only. Measures relative abundance only (snapshot).

References

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

-

Zhang, Y., et al. (2020).[10] Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis. Link

-

Thermo Fisher Scientific. SILAC Metabolic Labeling Systems & Protocols. Link

-

BenchChem. Application Notes and Protocols for In Vivo Metabolic Labeling Using L-Lysine-d4. Link

-

MacCoss Lab (Skyline). Retention Time shifts using deuterated internal standards. Link

Sources

- 1. liverpool.ac.uk [liverpool.ac.uk]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. isotope.com [isotope.com]

Methodological & Application

Application Note: 1,3-Propane-D6-diamine 2HCl as an Internal Standard for Accurate Quantification by LC-MS

Introduction: The Imperative for Precision in LC-MS Bioanalysis

In the landscape of drug development and clinical research, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of small molecules in complex biological matrices. The inherent sensitivity and selectivity of this technique are unparalleled; however, its accuracy is contingent upon the effective mitigation of experimental variability. Factors such as sample loss during preparation, fluctuations in instrument response, and matrix effects can significantly impact the reliability of quantitative data.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for addressing these challenges, a principle elegantly actualized through the application of 1,3-Propane-D6-diamine 2HCl.[3]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust use of 1,3-Propane-D6-diamine 2HCl as an internal standard for the accurate quantification of 1,3-diaminopropane and related analytes. We will delve into the underlying principles of isotope dilution mass spectrometry (IDMS), detail the physicochemical properties of this internal standard, and present two validated protocols for its application: a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) and a derivatization-based method for enhanced sensitivity and chromatographic performance on reversed-phase systems.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the earliest stage of the workflow.[4] The SIL-IS, in this case 1,3-Propane-D6-diamine, is chemically identical to the analyte of interest (1,3-diaminopropane) but has a different mass due to the replacement of hydrogen atoms with deuterium.[3]

The core principle is that the SIL-IS will behave identically to the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization. Any sample loss or variation in MS signal will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometer's response of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, effectively normalizing for experimental inconsistencies.[1][5]

Physicochemical Properties: Analyte and Internal Standard

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

| Property | 1,3-Diaminopropane (Analyte) | 1,3-Propane-D6-diamine 2HCl (Internal Standard) |

| Chemical Formula | C₃H₁₀N₂ | C₃D₆N₂·2HCl |

| Molecular Weight | 74.13 g/mol [6][7] | 153.08 g/mol [8] |

| CAS Number | 109-76-2[6][7] | 65898-86-4[8] |

| Appearance | Colorless liquid with a fishy odor[9] | Solid |

| Solubility | Soluble in water and polar organic solvents[9] | Freely soluble in water and alcohols[8] |

| Isotopic Purity | N/A | ≥98 atom % D[8] |

The dihydrochloride salt form of the internal standard enhances its stability and simplifies handling and weighing for the preparation of stock solutions.[8]

Experimental Protocols

Two distinct, yet equally robust, protocols are presented to accommodate different analytical needs and laboratory instrumentation.

Protocol 1: Direct Analysis using HILIC-MS/MS

This method is advantageous for its simplicity, as it avoids a derivatization step, and is well-suited for the analysis of polar compounds like 1,3-diaminopropane. Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes.[4][10][11]

-

Preparation of Internal Standard Stock Solution (IS Stock):

-

Accurately weigh approximately 5 mg of 1,3-Propane-D6-diamine 2HCl.

-

Dissolve in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

-

-

Preparation of Working Internal Standard Solution (IS Working):

-

Dilute the IS Stock solution with the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate) to a final concentration of 100 ng/mL. This concentration may need to be optimized based on instrument sensitivity.

-

-

Sample Preparation (Plasma):

-

To 100 µL of plasma sample, add 20 µL of the IS Working solution (100 ng/mL).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/UHPLC system

-

Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid)

-

Mobile Phase B: Acetonitrile

-

Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,3-Diaminopropane | 75.1 | 58.1 (Loss of NH₃) | 15 |

| 1,3-Propane-D6-diamine | 81.1 | 62.1 (Loss of ND₃) | 15 |

Note: Collision energies should be optimized for the specific instrument being used.

Protocol 2: Analysis with Benzoyl Chloride Derivatization

Derivatization with benzoyl chloride is a rapid and effective way to improve the chromatographic retention of polar amines on reversed-phase columns and enhance their ionization efficiency in the mass spectrometer.[10] The benzoyl groups add hydrophobicity to the molecule and provide a consistent fragmentation pattern.

-

Preparation of Internal Standard Stock and Working Solutions:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Sample Preparation and Derivatization (Plasma):

-

To 100 µL of plasma sample, add 20 µL of the IS Working solution (100 ng/mL).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

-

Add 50 µL of 2% (v/v) benzoyl chloride in acetonitrile.

-

Vortex immediately for 30 seconds.

-

Allow the reaction to proceed for 5 minutes at room temperature.

-

Add 20 µL of 1% formic acid in water to quench the reaction.

-

Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute in 100 µL of 50% acetonitrile in water.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/UHPLC system

-

Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,3-Diaminopropane (dibenzoylated) | 283.2 | 105.1 (Benzoyl cation) | 20 |

| 1,3-Propane-D6-diamine (dibenzoylated) | 289.2 | 105.1 (Benzoyl cation) | 20 |

Note: The product ion for both the analyte and the internal standard is the same, as the fragmentation occurs at the benzoyl moiety. The specificity is achieved through the different precursor ion masses.

Method Validation: A Self-Validating System

A robust bioanalytical method requires thorough validation to ensure its reliability. Key validation parameters, in accordance with FDA guidelines, should be assessed.

| Validation Parameter | Acceptance Criteria | Rationale |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other matrix components. |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards. | Demonstrates the relationship between concentration and response is well-defined. |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. | Confirms the method provides results close to the true value and is reproducible. |

| Matrix Effect | The ratio of analyte response in the presence and absence of matrix should be consistent across different lots of matrix. | Evaluates the impact of matrix components on ionization efficiency. |

| Recovery | Consistent and reproducible extraction efficiency for the analyte and IS. | Ensures the sample preparation process is efficient and reliable. |

| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Guarantees the integrity of the analyte from sample collection to analysis. |

Visualizing the Workflow

The following diagrams illustrate the key steps in utilizing 1,3-Propane-D6-diamine 2HCl as an internal standard.

Caption: LC-MS workflow with an internal standard.

Caption: Principle of co-processing and detection.

Conclusion

The use of 1,3-Propane-D6-diamine 2HCl as an internal standard provides a robust and reliable method for the accurate quantification of 1,3-diaminopropane in complex biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical workflow. By implementing the detailed HILIC or derivatization-based protocols and adhering to stringent validation criteria, researchers can achieve high-quality, reproducible data that meets regulatory expectations. The principles and methodologies outlined in this guide serve as a foundation for the development of sensitive and accurate bioanalytical assays, ultimately contributing to the advancement of pharmaceutical and clinical research.

References

-

ResolveMass Laboratories Inc. 1,3-Propanediamine-d6 2 HCl | CAS 65898-86-4. [Link]

-

MDPI. A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. [Link]

-

PubMed. Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. [Link]

-

Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

-

PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]

-

Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

-

PubMed. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

ResearchGate. Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. [Link]

-

OSTI.gov. Guideline on Isotope Dilution Mass Spectrometry. [Link]

-

SAGE Journals. Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

-

LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

-

PubMed Central. Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

-

Wikipedia. 1,3-Diaminopropane. [Link]

-

IISTE.org. Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. [Link]

-

ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

ResearchGate. Use of Internal Standards in LC-MS Bioanalysis | Request PDF. [Link]

-

PubMed. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]

- Google Patents. Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.

-

IARC Exposome-Explorer. 1,3-Diaminopropane (Compound). [Link]

-

ResearchGate. Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]

-

PubChem. 1,3-Propanediamine. [Link]

-

LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

-

NIH. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]

-

Wikipedia. Isotope dilution. [Link]

-

FDA. Bioanalytical Method Validation. [Link]

-

ResearchGate. Polyamine analysis by LC-MS | Request PDF. [Link]

-

HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ResearchGate. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]

-

Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

Sources

- 1. 1,3-Diaminopropane(109-76-2) 1H NMR [m.chemicalbook.com]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. halocolumns.com [halocolumns.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Using 1,3-Propane-D6-diamine 2HCl in NMR

Executive Summary

1,3-Propane-D6-diamine 2HCl (CAS 65898-86-4) is a fully deuterated aliphatic diamine salt. In Nuclear Magnetic Resonance (NMR) spectroscopy, it serves two critical, distinct functions:

-

Metabolic Tracer: A stable isotope probe for monitoring polyamine catabolism and biosynthesis pathways, specifically the interconversion of spermidine/spermine and the production of 1,3-diaminopropane (a biomarker in neurodegenerative conditions like Parkinson's Disease).

-

"Silent" Chemical Probe: A structural stabilizer or pH buffer component that provides necessary ionic strength and hydrogen-bonding capability without introducing interfering aliphatic proton signals (

ppm) in

This guide provides high-fidelity protocols for utilizing this reagent in metabolic flux analysis and quantitative NMR (qNMR) workflows.

Technical Specifications & Mechanism

Chemical Identity[1]

-

Formula:

(in -

MW: 153.08 g/mol (D6 salt form) vs 147.05 g/mol (non-deuterated)

-

Isotopic Enrichment:

D

The "Silent" Mechanism

In standard

-

D6-Substitution: Replaces all carbon-bound protons with deuterium (

H). -

Result: The aliphatic region becomes transparent in

H NMR. -

Exchangeable Protons: The amine protons (

) remain exchangeable. In

Workflow 1: Metabolic Flux Analysis (Polyamine Pathway)

Objective: To trace the catabolism of polyamines or quantify endogenous 1,3-diaminopropane levels using the D6-analog as an Internal Standard (ISTD).

Biological Context

1,3-Diaminopropane is a breakdown product of Spermidine via Polyamine Oxidase (PAO) . Elevated levels are associated with oxidative stress and neurodegeneration.

Experimental Protocol

Step 1: Cell Culture & Pulse Labeling

-

Seeding: Seed mammalian cells (e.g., SH-SY5Y or HepG2) in 100 mm dishes. Cultivate until 70-80% confluence.

-

Treatment:

-

Experimental Group: Treat cells with polyamine pathway modulators (e.g., PAO inhibitors).

-

Spike-In: Add 100

M 1,3-Propane-D6-diamine 2HCl to the media as a tracer to monitor reverse-metabolism or uptake kinetics. -

Duration: Incubate for 4–24 hours.

-

Step 2: Metabolite Extraction (Quenching)

-

Wash: Rapidly wash cells

with ice-cold PBS (pH 7.4) to remove extracellular tracer. -

Lysis: Add 1 mL of cold Methanol/Water (80:20) directly to the plate. Scrape cells and transfer to a microcentrifuge tube.

-

Disruption: Vortex vigorously for 1 min; sonicate on ice for 3 cycles (10s on/30s off).

-

Clarification: Centrifuge at

for 10 min at 4°C. Collect supernatant. -

Drying: Evaporate methanol using a SpeedVac or nitrogen stream.

Step 3: NMR Sample Preparation

-

Reconstitution: Dissolve the dried pellet in 600

L of NMR Buffer :-

Solvent:

(99.9% D). -

Buffer: 100 mM Phosphate Buffer (pH 7.4, uncorrected).

-

Reference: 0.5 mM TSP (

-trimethylsilylpropionic acid). -

Note: The D6-diamine tracer will be visible in

H NMR or silent in

-

Step 4: Acquisition Parameters

| Parameter | ||

| Objective | Quantify endogenous (H-form) metabolites | Quantify tracer (D-form) uptake |

| Pulse Sequence | noesypr1d (Water suppression) | zg or zg2h (1D Deuterium) |

| Relaxation Delay (D1) | 4.0 s | 1.0 - 2.0 s (T1 of D is short) |

| Scans (NS) | 64 - 128 | 512 - 1024 (Low sensitivity of D) |

| Center (O1P) | 4.7 ppm (HDO) | ~3.0 ppm (D-signal center) |

Workflow 2: "Silent" Buffer for Protein/DNA NMR

Objective: Use 1,3-Propane-D6-diamine as a cationic stabilizer for DNA/RNA samples without obscuring the sugar/base proton signals.

Rationale

Diamines bind to the phosphate backbone of nucleic acids, stabilizing their secondary structure. Using the D6-analog prevents the diamine's aliphatic signals (1.8, 3.0 ppm) from overlapping with the sugar H2'/H2'' region of DNA.

Protocol

-

Stock Preparation: Prepare a 1.0 M stock of 1,3-Propane-D6-diamine 2HCl in

. -

pH Adjustment: The 2HCl salt is acidic. Adjust pH to 6.5–7.0 using small aliquots of

(deuterated sodium hydroxide). Crucial: Do not use NaOH to avoid introducing HDO. -

Sample Assembly:

-

DNA/RNA Oligo: 0.5 – 1.0 mM.

-

Buffer: 10 mM Sodium Phosphate, pH 6.5.

-

Additive: 5 – 20 mM 1,3-Propane-D6-diamine .

-

Solvent: 90%

/ 10%

-

Data Analysis & Interpretation

Chemical Shift Table

Comparison of the Non-Deuterated vs. Deuterated species in

| Position | Group | |||

| 1, 3 | 3.05 ppm (t, | Silent | 3.01 ppm (br s) | |

| 2 | 1.98 ppm (quint, | Silent | 1.94 ppm (br s) | |

| Amine | Exchange (invisible in | Exchange (invisible) | Exchange (invisible) |

Pathway Visualization

The following diagram illustrates the metabolic context of 1,3-diaminopropane and where the D6-tracer fits.

Figure 1: Polyamine metabolic pathway highlighting the generation of 1,3-diaminopropane via Polyamine Oxidase (PAO) and the application of the D6-analog for quantification.

References

-

Resolve Mass Laboratories. (n.d.). 1,3-Propanediamine-d6 2 HCl Overview and Applications. Retrieved from [Link]

-

Wishart, D. S., et al. (2019). NMR-Based Metabolomics Analysis of Metabolite Profiles. MDPI. Retrieved from [Link]

-

Saiki, S., et al. (2019). A Metabolic Profile of Polyamines in Parkinson Disease: A Promising Biomarker. Annals of Neurology. Retrieved from [Link]

-

Häkkinen, M., et al. (2010).[1] Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases. ResearchGate. Retrieved from [Link]

Sources

Application Note: Sample Preparation & Bioanalysis of Polyamines using 1,3-Propane-D6-diamine 2HCl

Abstract

This guide details the strategic application of 1,3-Propane-D6-diamine 2HCl (Hexadeutero-1,3-diaminopropane dihydrochloride) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of polyamines in biological matrices. Due to the lack of chromophores and high polarity of native polyamines, this protocol utilizes Dansyl Chloride (Dns-Cl) derivatization coupled with LC-MS/MS. We address the specific handling requirements of the hygroscopic dihydrochloride salt and provide a validated workflow to correct for matrix effects and extraction variability.

Introduction & Chemical Context

The Molecule

1,3-Propane-D6-diamine 2HCl is the deuterated analog of 1,3-propanediamine (trimethylenediamine). It serves as the "Gold Standard" internal standard for quantifying its native counterpart and is often used as a surrogate IS for structurally related polyamines (e.g., Putrescine) when specific isotopologues are unavailable.

-

Chemical Formula:

-

Role: Corrects for ionization suppression (matrix effects) and recovery losses during protein precipitation.

-

Why D6? The hexadeutero-labeling occurs on the carbon backbone. Unlike amine-deuteration (

), which exchanges rapidly with protic solvents (water/methanol), backbone deuteration is stable, ensuring the mass shift (+6 Da) is preserved throughout aqueous extraction.

The "2HCl" Factor

The dihydrochloride salt form renders the molecule highly water-soluble but significantly acidic.

-

Critical Consideration: In derivatization reactions requiring basic pH (e.g., Dansylation, Benzoylation), the acidity of the IS stock must be neutralized. Failure to account for the 2 molar equivalents of HCl will drop the reaction pH below the pKa of the amine, stalling the derivatization.

Material Handling & Storage

| Parameter | Specification | Causality / Rationale |

| Hygroscopicity | High | The salt readily absorbs atmospheric moisture. Weighing errors occur if the vial is left open. Equilibrate to RT before opening. |

| Solubility | Water, 0.1M HCl | Highly soluble in aqueous acid. Avoid pure organic solvents for stock preparation to prevent precipitation. |

| Stock Stability | -20°C (6 months) | Polyamines are stable, but dilute aqueous solutions can adhere to glass. Use Polypropylene (PP) vials. |

| Light Sensitivity | Low (Native) / High (Derivative) | The native amine is stable; however, after dansylation, samples must be protected from light to prevent fluorescence quenching. |

Validated Protocol: Plasma Polyamine Quantification

Methodology: LC-MS/MS with Dansyl Chloride Derivatization.

Reagent Preparation

-

IS Stock Solution (1 mg/mL): Dissolve 1,3-Propane-D6-diamine 2HCl in 0.1 M HCl. Store in PP tubes.

-

Working IS Solution (1 µg/mL): Dilute Stock in water.

-

Derivatization Reagent: 10 mg/mL Dansyl Chloride in Acetone. (Prepare fresh; light sensitive).

-

Buffer: Saturated Sodium Carbonate (

) or 0.5M Sodium Bicarbonate (pH 9.5–10).

Step-by-Step Workflow

Phase 1: Extraction & Spiking

-

Aliquot: Transfer 100 µL of plasma/bio-fluid to a 1.5 mL PP tube.

-

Spike IS: Add 10 µL of Working IS Solution (D6) . Vortex 10s.

-

Note: Adding IS before precipitation ensures it tracks extraction efficiency.

-

-

Precipitation: Add 200 µL of 5% Perchloric Acid (PCA) .

-

Mechanism:[1] PCA precipitates proteins and protonates amines, stabilizing them.

-

-

Centrifugation: 12,000 x g for 10 min at 4°C. Collect supernatant.

Phase 2: Derivatization (The Critical Step)

-

Transfer: Move 100 µL of supernatant to a glass vial (glass is acceptable after derivatization, but PP is safer).

-

Neutralization: Add 50 µL of Saturated

.-

Check: pH must be > 9.0. The carbonate neutralizes the PCA from extraction and the 2HCl from the IS.

-

-

Reaction: Add 200 µL of Dansyl Chloride Solution . Vortex.

-

Incubation: Heat at 60°C for 15 minutes (or 40°C for 30 mins).

-

Reaction: Nucleophilic attack of the amine nitrogen on the sulfonyl chloride sulfur.

-

-

Quenching (Optional): Add 20 µL of Proline or Glutamate (scavenges excess Dansyl-Cl) if injecting directly.

Phase 3: Cleanup & Analysis

-

Extraction (LLE): Add 500 µL Toluene or Ethyl Acetate. Vortex 1 min. Centrifuge.

-

Recovery: Transfer the organic (upper) layer to a fresh vial. Evaporate to dryness under

. -

Reconstitution: Dissolve residue in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

-

LC-MS/MS: Inject 5 µL.

Visualizing the Workflow (Graphviz)

Figure 1: Critical path for polyamine quantification. Note the pH adjustment step (Yellow) is vital for the 2HCl salt form.

Troubleshooting & Validation

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low IS Recovery | Incomplete Derivatization | Check pH after adding carbonate. If pH < 9, the 2HCl salt and extraction acid overwhelmed the buffer. Increase carbonate volume. |

| Variable Response | Adsorption to Glass | Polyamines stick to glass silanols. Use Polypropylene (PP) for all steps prior to derivatization. |

| Peak Tailing | Column Interaction | Dansylated amines are hydrophobic. Use a high-quality C18 column (e.g., BEH C18) and ensure adequate organic gradient. |

Mass Spectrometry Transitions

When setting up the MRM (Multiple Reaction Monitoring), anticipate the mass shift.

-

Native 1,3-Propanediamine: Precursor

Da (Derivatized mass will be much higher, e.g., Di-dansyl = -

D6-IS: Precursor will be

Da relative to the native. -

Note: Always optimize collision energy using the derivatized standard, not the naked amine.

References

-

Häusler, T., et al. (2016). "Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS." Journal of Agricultural and Food Chemistry.

-

Magnes, C., et al. (2024). "Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites." Oxford Academic / Plant Physiology.

-

Jannetto, P. & Fitzgerald, R. (2016). "Effective use of mass spectrometry in the clinical laboratory." Clinical Chemistry.

-

BenchChem Protocols. (2025). "Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride."

-

WuXi AppTec. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How."

Sources

Application Note: High-Sensitivity Quantitation of 1,3-Propanediamine in Biological Matrices

Introduction: The Analytical Challenge

1,3-Propanediamine is a critical biogenic amine, serving as a precursor in the biosynthesis of polyamines and a structural component in various pharmaceutical linkers. However, its quantification in biological matrices (plasma, tissue, or cell culture media) presents two significant analytical hurdles:

-

High Polarity: The small, highly polar nature of the diamine results in poor retention on standard C18 Reverse-Phase (RP) columns, often eluting in the void volume where ion suppression is most severe.

-

Lack of Chromophores: The molecule lacks UV-absorbing or fluorescent groups, making standard HPLC-UV/FLD detection impossible without derivatization.

The Solution: Isotope Dilution with Chemical Derivatization

This protocol utilizes 1,3-Propane-D6-diamine 2HCl as a stable isotope-labeled internal standard (SIL-IS). By introducing the IS prior to sample preparation, we correct for variations in extraction efficiency, derivatization yield, and matrix effects.

We employ Benzoyl Chloride (BzCl) derivatization.[1] This reaction attaches hydrophobic benzoyl groups to the amine nitrogens, significantly increasing retention on C18 columns and enhancing ionization efficiency in ESI+ MS/MS.

Experimental Protocol

Reagents and Standards

-

Internal Standard (IS): 1,3-Propane-D6-diamine 2HCl (Store at 2-8°C, hygroscopic).

-

Derivatization Agent: Benzoyl Chloride (5% v/v in Acetonitrile).

-

Buffer: 2M Sodium Hydroxide (NaOH).

-

Stop Solution: Glycine (1M) or saturated NaCl.

-

Extraction Solvent: Diethyl Ether or MTBE.

Stock Solution Preparation

-

IS Stock (1 mg/mL): Dissolve 1.0 mg of 1,3-Propane-D6-diamine 2HCl in 1 mL of 0.1M HCl (acidic pH prevents volatility and adsorption to glass).

-

Working IS Solution (1 µg/mL): Dilute the stock 1:1000 in water.

Sample Preparation Workflow

The following workflow ensures the IS equilibrates with the analyte before the chemical modification, ensuring the "Carrier Effect" protects the analyte during processing.

Figure 1: Step-by-step derivatization and extraction workflow ensuring identical processing of analyte and D6-IS.

LC-MS/MS Conditions

Chromatographic Parameters

The benzoylation creates a dibenzoyl-derivative, which is sufficiently hydrophobic to retain well on standard C18 columns.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.5 min: 90% B (Elution of derivatives)

-

4.5 min: 90% B

-

4.6 min: 10% B (Re-equilibration)

-

-

Injection Volume: 2-5 µL.

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The derivatization adds two benzoyl groups (C7H5O), increasing the molecular weight significantly and facilitating protonation.

Reaction Logic:

-

1,3-Propanediamine (

) + 2 Benzoyl ( -

D6-IS (

) + 2 Benzoyl - 2 HCl

Table 1: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 1,3-Propanediamine (Bz) | 283.2 [M+H]+ | 105.1 (Benzoyl) | 25 | Quantifier |

| 283.2 | 122.1 (Benzamide) | 20 | Qualifier | |

| 1,3-Propane-D6-diamine (Bz) | 289.2 [M+H]+ | 105.1 (Benzoyl) | 25 | IS Quantifier |

Note: The product ion 105.1 (Benzoyl cation) is common to both, but the precursor ions are mass-resolved by 6 Da, preventing cross-talk.

Validation & Self-Validating Systems

To ensure the trustworthiness of the data, the method must be self-validating . This is achieved by monitoring the IS response and the Mass Shift integrity.[3]

Stability of the Deuterium Label

The "D6" label is located on the propyl carbon chain (

-

Risk: Deuterium on nitrogen (N-D) exchanges instantly with water.

-

Advantage: Deuterium on carbon (C-D) is non-exchangeable under standard pH conditions.

-

Validation Step: During method development, infuse the D6-IS into the MS source and monitor for "M-1" or "M-2" peaks. The absence of these peaks confirms the label is stable on the carbon backbone and not subject to back-exchange during the alkaline derivatization step.

Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the IS:

-

A value between 0.85 and 1.15 indicates acceptable ionization recovery.

-

Because the D6-IS co-elutes perfectly with the analyte, it experiences the exact same suppression/enhancement. Even if MF is 0.5 (50% suppression), the Ratio (Analyte/IS) remains accurate. This is the primary reason for using a D6-IS over a structural analog.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Incomplete Derivatization | Ensure pH > 12 during reaction. Benzoyl chloride hydrolyzes fast; add it last and vortex immediately. |

| Variable Retention Times | pH Mismatch | Reconstitute samples in the starting mobile phase (10% ACN). |

| High Backpressure | Salt Precipitation | The derivatization uses NaOH/NaCl. Ensure the LLE (Ether extraction) step is performed carefully to avoid transferring the aqueous salt layer. |

| IS Signal in Blank | Cross-contamination | 1,3-propanediamine is a common environmental contaminant (plastics/buffers). Use high-grade solvents and acid-wash glassware. |

References

-

Sagor, G. H. M., et al. (2024). "Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites." Oxford Academic. Available at: [Link] (Accessed via Search Result 1.1).

-

Li, X., et al. (2022). "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples." MDPI, Foods. Available at: [Link] (Accessed via Search Result 1.3).

-

ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: 1,3-Propanediol-d6 and derivatives." Available at: [Link] (Accessed via Search Result 1.4).

-

Pessel, D., et al. (2018). "Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine... in dairy products." Journal of Food Composition and Analysis. Available at: [Link] (Accessed via Search Result 1.5).

-

Chhanikar, G. K., et al. (2021). "Derivatizing Reagents for Detection of Organic Compounds By HPLC." Asian Journal of Applied Chemistry Research. Available at: [Link] (Accessed via Search Result 1.13).

Sources

Precision in Proteomics: A Guide to the Application of Deuterated Standards

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the proteome, the ability to accurately quantify proteins is paramount. This guide provides an in-depth exploration of the application of deuterated standards in mass spectrometry-based proteomics, offering both foundational principles and field-proven protocols. By leveraging the unique properties of deuterium, a stable, non-radioactive isotope of hydrogen, investigators can achieve unparalleled accuracy and reproducibility in their quantitative proteomic analyses.

The Bedrock of Quantitative Proteomics: Isotope Dilution Mass Spectrometry

At the heart of quantitative proteomics lies the principle of isotope dilution mass spectrometry (IDMS). This powerful analytical technique relies on the introduction of a known quantity of an isotopically labeled version of the target analyte to a sample. This "heavy" internal standard, which is chemically identical to its naturally occurring "light" counterpart, serves as a reference for precise quantification. Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are a cornerstone of this approach.[1][2]

The near-identical physicochemical properties of deuterated standards ensure they co-elute with the endogenous analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[1] This co-analysis allows for the correction of variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection, thereby enhancing the accuracy and reproducibility of quantification.[1]

Core Methodologies and In-Depth Protocols

The versatility of deuterated standards lends them to a variety of quantitative proteomics workflows. Here, we delve into the most prevalent techniques, providing detailed protocols to guide your experimental design.

Metabolic Labeling: The SILAC Revolution

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that enables the in vivo incorporation of "heavy" amino acids into the entire proteome of cultured cells.[3] This method allows for the direct comparison of protein abundance between different cell populations, for instance, a treated versus an untreated group.